![molecular formula C8H7F4N3 B15336051 1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15336051.png)
1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine is a chemical compound characterized by its unique structure, which includes a fluorine atom, a trifluoromethyl group, and a guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine typically involves multiple steps, starting with the preparation of the core phenyl ring. One common approach is the nitration of 4-fluoro-2-(trifluoromethyl)benzene, followed by reduction to the corresponding amine. Subsequent reactions may include diazotization and coupling with guanidine derivatives under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography and recrystallization, are often employed to achieve the desired product quality.
化学反応の分析
Types of Reactions: 1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted guanidines, depending on the specific reagents and conditions used.
科学的研究の応用
1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine exerts its effects involves interactions with specific molecular targets and pathways. The guanidine group, in particular, is known for its ability to form strong hydrogen bonds, which can influence biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.
類似化合物との比較
1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine is unique due to its combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. Similar compounds include:
4-Fluoro-2-(trifluoromethyl)aniline: Lacks the guanidine group but shares the fluorine and trifluoromethyl substituents.
2-(Trifluoromethyl)aniline: Similar structure but without the fluorine atom.
4-Fluoroaniline: Contains only the fluorine substituent.
These compounds differ in their reactivity and biological activity, highlighting the uniqueness of this compound.
特性
分子式 |
C8H7F4N3 |
|---|---|
分子量 |
221.15 g/mol |
IUPAC名 |
2-[4-fluoro-2-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7F4N3/c9-4-1-2-6(15-7(13)14)5(3-4)8(10,11)12/h1-3H,(H4,13,14,15) |
InChIキー |
UPBVHPTWLHABEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


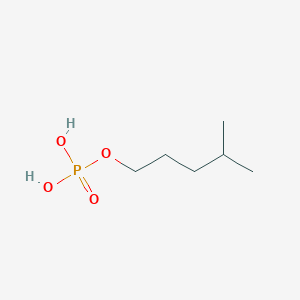




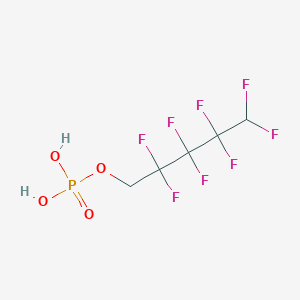
![(2R,4S)-1-[(2S)-2-(6-bromohexanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15335997.png)
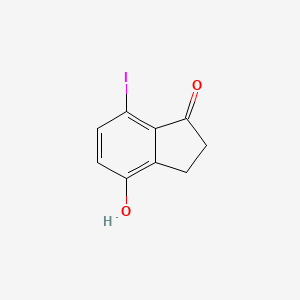
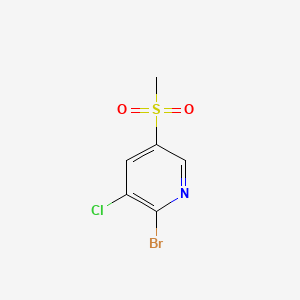
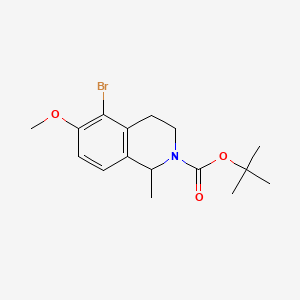
![1'-Boc-6-bromo-7-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]](/img/structure/B15336030.png)

![4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline](/img/structure/B15336037.png)

